Cas no 1807067-15-7 (5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol)

5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol
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- Inchi: 1S/C8H7ClF3NO/c9-1-4-2-13-8(12)6(7(10)11)5(4)3-14/h2,7,14H,1,3H2
- InChI Key: ZDTGAIAEWLNOHI-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(C(F)F)=C1CO)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Topological Polar Surface Area: 33.1
- XLogP3: 1.4
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029032638-250mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol |
1807067-15-7 | 95% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029032638-1g |
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol |
1807067-15-7 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
Alichem | A029032638-500mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol |
1807067-15-7 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol Related Literature
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol
Introduction to 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol (CAS No. 1807067-15-7) and Its Applications in Modern Chemical Biology
5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol, identified by the CAS number 1807067-15-7, is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—including a chloromethyl group, a difluoromethyl substituent, and a fluoropyridine core—exhibits promising properties that make it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol contribute to its versatility in medicinal chemistry. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design. The fluoropyridine core, on the other hand, is frequently encountered in pharmaceuticals due to its ability to modulate pharmacokinetic properties and improve receptor interactions.
Recent advancements in synthetic methodologies have further highlighted the potential of 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol as a building block. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional aryl or heteroaryl groups at the pyridine ring, expanding the chemical space available for drug discovery. These strategies have led to the identification of novel compounds with enhanced biological activity, including kinase inhibitors and antiviral agents.
In the realm of drug discovery, 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol has been explored as a precursor in the synthesis of small-molecule modulators targeting protein-protein interactions. Fluorinated pyridines are particularly amenable to such applications due to their ability to engage with hydrophobic pockets on protein surfaces, thereby modulating enzyme activity or signaling pathways. Notably, derivatives of this compound have shown promise in preclinical studies as inhibitors of aberrant signaling pathways implicated in cancer and inflammatory diseases.
The influence of fluorine atoms on the electronic and steric properties of molecules has been extensively studied, and 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol exemplifies this trend. The electron-withdrawing nature of fluorine atoms can enhance binding affinity by stabilizing positive charges or by facilitating dipole interactions with biological targets. Furthermore, fluorine substitution can influence metabolic pathways, often leading to improved bioavailability and reduced clearance rates. These effects have been leveraged in the development of next-generation therapeutics where pharmacokinetic optimization is critical.
Another area where 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol has found utility is in the synthesis of probes for biochemical assays. The reactivity of the chloromethyl group allows for covalent labeling of biomolecules, enabling researchers to study protein-protein interactions or enzyme mechanisms with high precision. Such probes have been instrumental in elucidating complex biological networks and have provided insights into disease pathogenesis.
The integration of computational chemistry and machine learning has further accelerated the development of novel derivatives based on 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol. By leveraging these tools, researchers can predict optimal substitution patterns and assess potential biological activity before conducting experimental synthesis. This approach has not only reduced the time required for hit identification but also minimized resource consumption by prioritizing promising candidates for further investigation.
Looking ahead, the future prospects for 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol are promising, particularly as new synthetic methodologies continue to emerge. Advances in flow chemistry and biocatalysis may enable more efficient production scales while maintaining high purity standards. Additionally, interdisciplinary collaborations between chemists and biologists will be essential in translating laboratory findings into clinical applications.
In conclusion, 5-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-4-methanol (CAS No. 1807067-15-7) represents a versatile scaffold with significant potential in pharmaceutical research. Its unique structural features—comprising a chloromethyl, difluoromethyl, and fluoropyridine moiety—make it an attractive candidate for drug discovery efforts aimed at modulating protein function and treating human diseases. As synthetic chemistry continues to evolve, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.
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